1,3,5-Tris(4-bromophenyl)benzene

Descripción general

Descripción

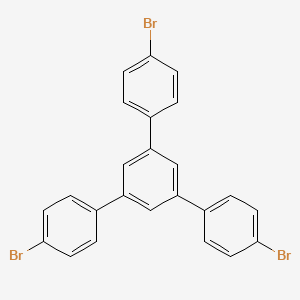

1,3,5-Tris(4-bromophenyl)benzene: is a halogenated aromatic compound with the molecular formula C24H15Br3. It is a monomer used in the formation of covalent aromatic frameworks. This compound is known for its unique structure, which consists of a central benzene ring substituted with three 4-bromophenyl groups at the 1, 3, and 5 positions. This structure imparts specific chemical properties that make it useful in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(4-bromophenyl)benzene is typically synthesized through a multi-step chemical process. One common method involves the reaction of 3,4-dibromophenylmagnesium bromide with phenol under basic conditions. The reaction proceeds as follows:

- Preparation of 3,4-dibromophenylmagnesium bromide by reacting 3,4-dibromobenzene with magnesium in the presence of anhydrous ether.

- Reaction of the resulting Grignard reagent with phenol in the presence of a base such as sodium hydroxide to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1,3,5-Tris(4-bromophenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as the Sonogashira-Hagihara reaction to form more complex aromatic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent like dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts and copper iodide are often used in the presence of a base such as triethylamine.

Major Products:

- Substitution reactions can yield various derivatives depending on the substituent introduced.

- Coupling reactions can produce extended aromatic frameworks or polymers .

Aplicaciones Científicas De Investigación

Chemistry

1,3,5-Tris(4-bromophenyl)benzene serves as a crucial building block for the synthesis of covalent organic frameworks (COFs). These frameworks are essential in developing materials for various applications, including adsorption membranes for organic pollutant treatment. The compound's ability to form stable aromatic structures enhances its utility in creating complex organic materials .

Materials Science

In materials science, this compound is employed in the fabrication of high-efficiency organic light-emitting diodes (OLEDs). Its unique structural properties enable the formation of stable aromatic frameworks that are vital for OLED performance. The stability and efficiency of OLEDs can significantly benefit from the incorporation of this compound .

Environmental Science

The compound has shown promise in environmental remediation efforts. It is utilized in developing materials that can adsorb harmful organic compounds from water and air. This application is particularly relevant in addressing pollution and enhancing water quality through innovative material design .

Case Study 1: Synthesis of COFs

A study demonstrated the use of this compound as a precursor for synthesizing single-layer porous COFs on silver substrates. The resulting materials exhibited excellent porosity and stability, making them suitable for gas adsorption applications. The synthesis was characterized using advanced techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) .

Case Study 2: OLED Fabrication

Research focused on integrating this compound into OLED devices highlighted its role in enhancing light emission efficiency. The study reported that devices incorporating this compound exhibited improved performance metrics compared to traditional materials used in OLED technology .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for COFs | Effective in synthesizing stable frameworks for pollutant adsorption |

| Materials Science | Used in OLEDs | Enhances light emission efficiency and device stability |

| Environmental Science | Adsorption of pollutants | Effective in removing harmful compounds from water and air |

Mecanismo De Acción

The mechanism of action of 1,3,5-Tris(4-bromophenyl)benzene primarily involves its ability to form stable covalent bonds with other aromatic compounds. This property is leveraged in the synthesis of covalent aromatic frameworks, where the compound acts as a monomer that links with other monomers to form a stable, porous structure. The molecular targets and pathways involved include the formation of carbon-carbon bonds through coupling reactions facilitated by catalysts such as palladium .

Comparación Con Compuestos Similares

- 1,3,5-Tris(bromomethyl)benzene

- 1,3,5-Tribromobenzene

- 4,4’'-Dibromo-p-terphenyl

- 1,3,5-Tris(4-carboxyphenyl)benzene

- Tetrakis(4-aminophenyl)methane

- 1,3,6,8-Tetrabromopyrene

Comparison: 1,3,5-Tris(4-bromophenyl)benzene is unique due to its specific substitution pattern and the presence of three bromine atoms, which make it particularly suitable for forming covalent aromatic frameworks. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications in materials science and environmental remediation .

Actividad Biológica

1,3,5-Tris(4-bromophenyl)benzene (TBB) is a halogenated aromatic compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structural properties make it a candidate for applications in organic electronics, as well as potential biological activities. This article explores the biological activity of TBB, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

This compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C24H15Br3 |

| Molar Mass | 543.09 g/mol |

| Melting Point | 261-265 °C |

| Appearance | Crystalline powder |

| Density | 1.626 g/cm³ |

Synthesis

TBB can be synthesized through various methods, including halogenation of phenyl compounds. The synthesis typically involves the reaction of bromobenzene derivatives under specific conditions to yield TBB with high purity and yield .

Cytotoxicity

Recent studies have demonstrated that TBB exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : In vitro assays have shown that TBB has an IC50 value of approximately 8 µg/ml against HCT116 human colorectal cancer cells . This indicates a potent cytotoxic effect that warrants further investigation.

- Mechanism of Action : The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. This mechanism was confirmed using ROS scavengers which reduced the cytotoxic effects of TBB .

Antimicrobial Activity

TBB has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits moderate antibacterial activity against several bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Study on Cancer Cell Lines

A study focused on the effects of TBB on various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colorectal cancer), revealed that TBB significantly inhibited cell proliferation in a dose-dependent manner. The study utilized MTT assays to assess cell viability and found that TBB's effects were more pronounced in HCT116 cells compared to others .

Mechanistic Insights

Further investigations into the mechanistic pathways revealed that TBB induces apoptosis in cancer cells. Flow cytometric analysis showed an increase in early and late apoptotic cells upon treatment with TBB, suggesting its potential as an anticancer agent through apoptosis induction .

Propiedades

IUPAC Name |

1,3,5-tris(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQRITCAXSBOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283253 | |

| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7511-49-1 | |

| Record name | 7511-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-bromophenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.